4-Isothiocyanatobutanamide
Overview
Description
4-Isothiocyanatobutanamide is an organic compound with the molecular formula C5H8N2OS It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Isothiocyanatobutanamide can be synthesized through a one-pot process from primary amines under aqueous conditions. The process involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with carbon disulfide (CS2). This is followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent . This method is advantageous due to its simplicity and suitability for scale-up activities.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available primary amines and carbon disulfide, making it feasible for large-scale production. The reaction conditions are typically mild, and the process can be conducted in aqueous media, which is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanatobutanamide undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thioureas and other derivatives.
Addition Reactions: The compound can react with nucleophiles, such as amines and alcohols, to form corresponding adducts.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines, alcohols, and bases. The reactions are typically carried out under mild conditions, often in aqueous or organic solvents.
Major Products Formed
The major products formed from reactions involving this compound include thioureas, heterocyclic compounds, and various adducts, depending on the nature of the nucleophile and reaction conditions.
Scientific Research Applications
4-Isothiocyanatobutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of various chemicals and materials, leveraging its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 4-Isothiocyanatobutanamide involves its interaction with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects. The activation of nuclear factor erythroid 2-related factor 2 (Nrf2) is a key pathway involved in its antioxidative and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Isothiocyanatobutanamide include:
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Sulforaphane
Uniqueness
This compound is unique due to its specific structure, which combines the isothiocyanate group with a butanamide backbone This structural feature imparts distinct reactivity and biological properties compared to other isothiocyanates
Properties
IUPAC Name |
4-isothiocyanatobutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c6-5(8)2-1-3-7-4-9/h1-3H2,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJMPKMAYIWQCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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